molecular formula C7H5F3N2O3 B2811844 2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine CAS No. 1803857-10-4

2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B2811844
CAS No.: 1803857-10-4
M. Wt: 222.123
InChI Key: RZLORGROQJAXPC-UHFFFAOYSA-N
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Description

“2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1803857-10-4 . It has a molecular weight of 222.12 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C7H5F3N2O3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

Nitration and Substitution Reactions

Nitration of pyridine derivatives is a crucial step in synthesizing various compounds. Studies reveal the nitration processes of related pyridine compounds, indicating how nitro groups influence the reactivity and orientation during chemical reactions. For example, the nitration of 2-methoxy-3-hydroxypyridine demonstrates the nitro group's entry into specific positions on the pyridine ring, guided by the orienting effects of substituents like the hydroxy group (Smirnov et al., 1971). Similar studies on the directive influence of N-oxide groups during the nitration of pyridine-N-oxide derivatives further elucidate the effects of methoxy and other groups on nitration outcomes (Hertog & Ammers, 2010).

Structural Analysis

Understanding the structure of pyridine derivatives is essential for their application in synthesis. Investigations into the structure of 2-methoxy-3,5-dinitropyridine reveal insights into molecular conformation, highlighting the non-planarity of molecules and the rotation of substituent groups out of the pyridine ring. This structural information is crucial for predicting reactivity and designing further chemical transformations (Punte et al., 1990).

Synthesis of Derivatives

The synthesis of 2-trifluoromethyl-nicotinic acid derivatives from simple fluorinated precursors demonstrates the utility of pyridyl compounds as intermediates. These derivatives are key in developing inhibitors for various biological targets, showcasing the application of pyridine derivatives in medicinal chemistry (Kiss et al., 2008).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-methoxy-5-nitro-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-6-5(7(8,9)10)2-4(3-11-6)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLORGROQJAXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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